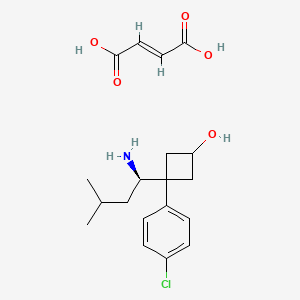
Cis-7-Hydroxy Didesmethyl Sibutramine Hemifumarate Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cis-7-Hydroxy Didesmethyl Sibutramine Hemifumarate Salt: is a biochemical compound with the molecular formula C₃₄H₄₈Cl₂N₂O₅ and a molecular weight of 635.66 g/mol . This compound is primarily used in proteomics research and is known for its role as a metabolite of Sibutramine, a serotonin and noradrenaline reuptake inhibitor.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cis-7-Hydroxy Didesmethyl Sibutramine Hemifumarate Salt involves multiple steps, starting from the precursor Sibutramine. The key steps include:
Hydroxylation: Introduction of a hydroxyl group at the 7th position of the cyclobutanol ring.
Demethylation: Removal of methyl groups from the nitrogen atoms.
Formation of Hemifumarate Salt: Reaction with fumaric acid to form the hemifumarate salt.
The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure the desired transformations .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Cis-7-Hydroxy Didesmethyl Sibutramine Hemifumarate Salt undergoes several types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products
The major products formed from these reactions include various hydroxylated, demethylated, and substituted derivatives of the original compound .
Scientific Research Applications
Cis-7-Hydroxy Didesmethyl Sibutramine Hemifumarate Salt has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Cis-7-Hydroxy Didesmethyl Sibutramine Hemifumarate Salt involves the inhibition of norepinephrine, serotonin, and dopamine reuptake at neuronal synapses. This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, promoting a sense of satiety and reducing appetite . The molecular targets include norepinephrine transporters (NET), serotonin transporters (SERT), and dopamine transporters (DAT) .
Comparison with Similar Compounds
Similar Compounds
Sibutramine: The parent compound, known for its weight loss effects through neurotransmitter reuptake inhibition.
Didesmethyl Sibutramine: A metabolite of Sibutramine with similar but less potent effects.
7-Hydroxy Sibutramine: Another hydroxylated derivative with distinct pharmacological properties.
Uniqueness
Properties
Molecular Formula |
C19H26ClNO5 |
|---|---|
Molecular Weight |
383.9 g/mol |
IUPAC Name |
3-[(1R)-1-amino-3-methylbutyl]-3-(4-chlorophenyl)cyclobutan-1-ol;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C15H22ClNO.C4H4O4/c1-10(2)7-14(17)15(8-13(18)9-15)11-3-5-12(16)6-4-11;5-3(6)1-2-4(7)8/h3-6,10,13-14,18H,7-9,17H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t13?,14-,15?;/m1./s1 |
InChI Key |
ZJIMJENVTNHMFL-OYXYNSCCSA-N |
Isomeric SMILES |
CC(C)C[C@H](C1(CC(C1)O)C2=CC=C(C=C2)Cl)N.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CC(C)CC(C1(CC(C1)O)C2=CC=C(C=C2)Cl)N.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



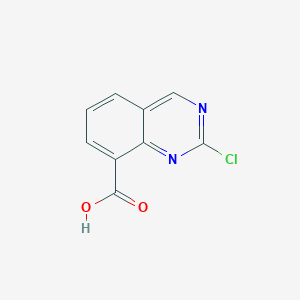
![2,4a,5,6,7,7a-Hexahydro-1H-cyclopenta[d]pyridazine](/img/structure/B13433803.png)
![[1-[Dideuterio-[1-(trideuteriomethyl)piperidin-2-yl]methyl]indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B13433805.png)
![(3S,8R,9S,10R,13S,14S)-16-[(3S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13433810.png)
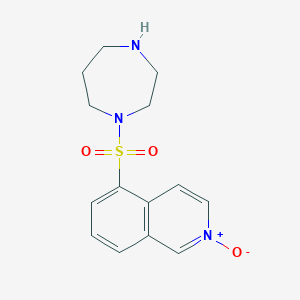
![N-cycloheptyl-1-[4-ethyl-3-methyl-5-(1H-pyrrol-2-yl)-1H-pyrrol-2-yl]methanimine](/img/structure/B13433815.png)
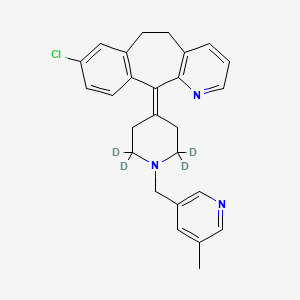
![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-4-oxo-3-(4-sulfooxyphenyl)chromen-7-yl]oxyoxane-2-carboxylic acid](/img/structure/B13433829.png)
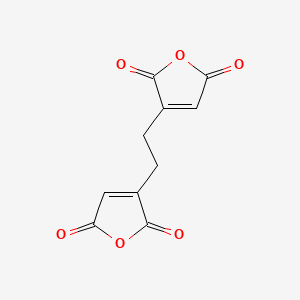

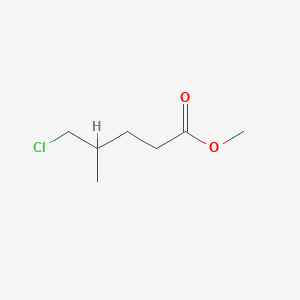

![(3R,4R)-4-(Acetyloxy)-3-[(1R)-1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-1-(4-methoxyphenyl)-2-azetidinone](/img/structure/B13433853.png)
